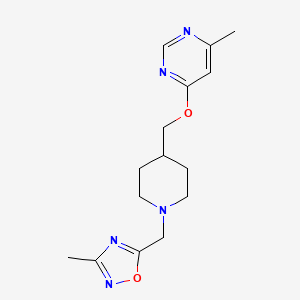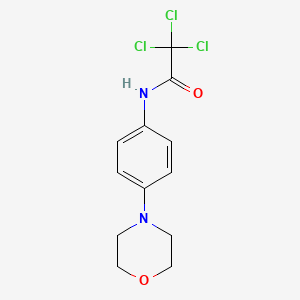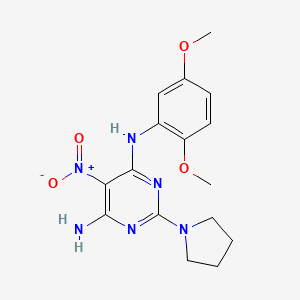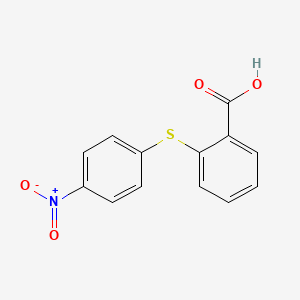![molecular formula C14H12N6O3S3 B2540610 2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine CAS No. 866042-93-5](/img/structure/B2540610.png)
2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine" is a complex molecule that appears to be related to the field of organic chemistry, with potential applications in medicinal chemistry due to its structural features that include a pyrazine core, thiadiazole rings, and sulfonamide groups. These structural motifs are often found in compounds with biological activity, such as anticancer agents.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the paper titled "Cyclotetramerisations of sulfanyl substituted pyrazine-2,3-dicarbonitriles and phthalonitriles" discusses the synthesis of pyrazine derivatives that are substituted with electron-withdrawing sulfanyl groups . These compounds, including one with two 5-methyl-1,3,4-thiadiazole-2-sulfanyl groups, have shown significant anticancer reactivity. The synthesis involves the use of zinc compounds as reagents and quinoline as a solvent to obtain zinc azaphthalocyanines and phthalocyanines. This suggests that the compound may also be synthesized using similar methods, potentially involving cyclotetramerization reactions.
Molecular Structure Analysis
The molecular structure of the compound includes a pyrazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms opposite each other. It is known for its stability and ability to engage in π-π stacking interactions. The thiadiazole rings present in the compound are five-membered rings containing both sulfur and nitrogen atoms, which can contribute to the compound's electronic properties and reactivity. The sulfonamide group, derived from sulfonic acid, is a common feature in many drug molecules and can improve solubility and metabolic stability.
Chemical Reactions Analysis
While the specific chemical reactions of "2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine" are not detailed in the provided papers, related chemistry can be inferred. The paper on "2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C-H Amidation and Sulfonamidation" describes the use of a directing group for copper-mediated reactions . This suggests that the compound may also undergo similar C-H activation reactions, potentially leading to further functionalization of the pyrazine core or the introduction of additional substituents on the thiadiazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate to high stability due to the presence of aromatic rings and heteroatoms. The solubility could be influenced by the sulfonamide group, which tends to increase water solubility. The electronic properties, such as electron-withdrawing or donating effects, would be determined by the specific substituents on the thiadiazole and pyrazine rings. The compound's reactivity could include interactions with metal ions, as suggested by the synthesis of related zinc complexes .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Heterocyclic Compound Synthesis : Compounds similar to the one mentioned have been synthesized for antimicrobial purposes. For example, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to serve as antimicrobial agents, showcases the chemical versatility and potential pharmaceutical application of these compounds (Darwish et al., 2014).
Anticancer and Inhibitory Effects
Anticancer Activity : Some derivatives have shown significant anticancer reactivity, highlighting the potential for developing new therapeutic agents. The synthesis and evaluation of compounds for their anticancer activity against various cancer cell lines suggest their utility in cancer research (Aly, 2009).
Carbonic Anhydrase Inhibition
Carbonic Anhydrase Inhibition : Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for treating conditions like glaucoma and possibly contributing to anti-cancer strategies (Bülbül et al., 2008).
Synthesis and Biological Evaluation
Novel Synthetic Routes : Explorations into novel synthetic routes for creating derivatives of sulfonamides and pyrazines have led to the discovery of compounds with potential biological activities, including antibacterial and anti-inflammatory effects. This research avenue is crucial for the development of new pharmaceuticals and understanding the structure-activity relationship of these compounds (Kendre et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S3/c1-9-2-4-10(5-3-9)26(22,23)20-12(21)17-13-18-19-14(25-13)24-11-8-15-6-7-16-11/h2-8H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUNMPXGNDJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)SC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)


![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)

![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)

![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)
![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2540549.png)